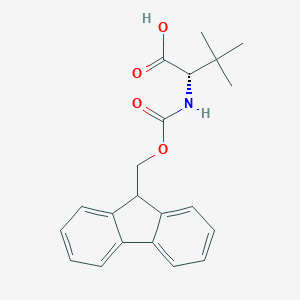

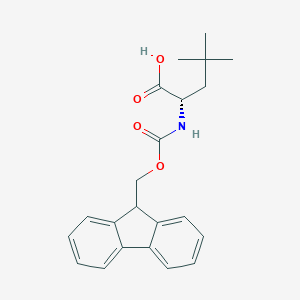

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid

Overview

Description

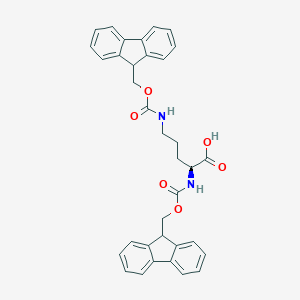

“(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid” is a chemical compound with the empirical formula C20H21NO5 . It is a solid substance .

Molecular Structure Analysis

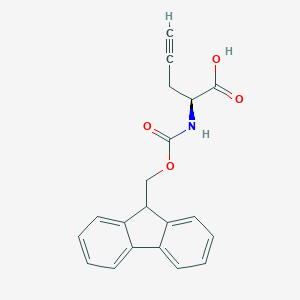

The molecular weight of this compound is 355.38 . The SMILES string representation is COCCC@@H=O)NC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O .Physical And Chemical Properties Analysis

This compound is a solid . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications

Peptide Synthesis

Fmoc amino acids are commonly used in solid-phase peptide synthesis (SPPS) as standard building blocks for introducing amino acid residues. The Fmoc group protects the amino group during synthesis and can be removed under mild basic conditions without affecting other functional groups .

Hydrogel Formation

Fmoc derivatives can form stable supramolecular hydrogels, which are utilized as scaffold materials for cell culture and other biomedical applications. These hydrogels are formed due to the self-assembly of Fmoc-group-containing compounds into a supramolecular nanofiber network .

Biomedical Applications

Fmoc-derivatized cationic hexapeptides have been studied for their potential in creating self-supporting hydrogels for biomedical applications, such as drug delivery systems and tissue engineering .

Coupling Agents

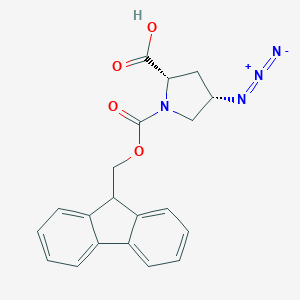

Fmoc amino acid azides have been described as useful coupling agents in peptide synthesis. They are stable at room temperature and during aqueous washing operations, making them suitable for various synthetic procedures .

Mechanism of Action

Target of Action

The primary target of FMOC-HLE-OH is the amino group of amino acids. It is used as a protecting group in peptide synthesis . The FMOC group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Mode of Action

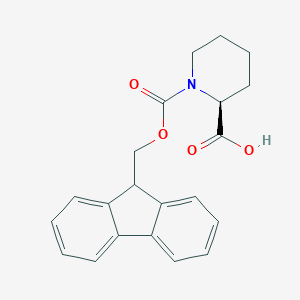

FMOC-HLE-OH acts as a protecting group for amines during peptide synthesis . The FMOC group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for FMOC group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of FMOC-HLE-OH in peptide synthesis affects the biochemical pathway of peptide bond formation. The FMOC group protects the amino group of an amino acid, allowing for the formation of peptide bonds without interference from the amino group .

Pharmacokinetics

The efficiency of its use in peptide synthesis is influenced by factors such as reaction conditions and the presence of other functional groups .

Result of Action

The use of FMOC-HLE-OH in peptide synthesis results in the formation of peptides with protected amino groups. This allows for the selective formation of peptide bonds, enabling the synthesis of complex peptides .

Action Environment

The action of FMOC-HLE-OH is influenced by the reaction conditions, particularly the pH. As the FMOC group is base-labile, a basic environment is required for its removal . Additionally, the presence of other functional groups can influence the efficiency of FMOC-HLE-OH in peptide synthesis .

properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-14(2)11-12-20(21(24)25)23-22(26)27-13-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19-20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOQOPBFLFQOJJ-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589225 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-methyl-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-methylhexanoic acid | |

CAS RN |

180414-94-2 | |

| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5-methyl-L-norleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180414-94-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-methyl-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.